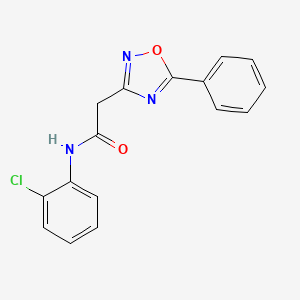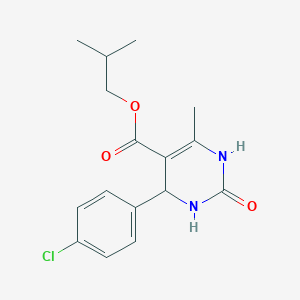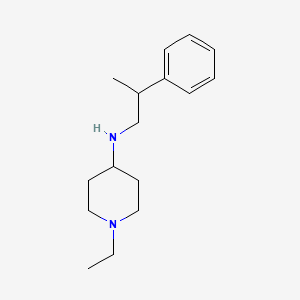![molecular formula C19H24N2O3S B5109605 N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, also known as FMe-ADMET, is a chemical compound used in scientific research for its potential pharmaceutical properties. It is a small molecule that has been synthesized in the laboratory and tested for its therapeutic effects.
Wirkmechanismus
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is believed to exert its therapeutic effects by inhibiting the activity of enzymes involved in key cellular processes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
In addition to its effects on HDAC activity, this compound has been shown to modulate other biochemical pathways in cells. For example, it has been found to activate the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation of gene expression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Physiologically, this compound has been found to cross the blood-brain barrier, suggesting its potential use in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is its small size, which allows it to penetrate cells and tissues easily. In addition, its synthesis method is well-established, making it relatively easy to obtain in large quantities. However, this compound has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of research is its effects on other HDAC isoforms, which may have different functions in cells. Additionally, further studies are needed to understand the mechanisms underlying its effects on inflammation and neurodegeneration. Finally, more research is needed to optimize its pharmacokinetic properties, such as solubility and bioavailability, for use in clinical trials.
Synthesemethoden
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is synthesized by a multistep process involving the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2-bromoethyl methyl sulfide and potassium carbonate in DMF at 100°C. The resulting product is then treated with 2-furylboronic acid and palladium acetate in a mixture of ethanol and water to yield this compound. The purity of the compound is confirmed by NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In addition, this compound has been found to have neuroprotective effects in a mouse model of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-19(20-7-13-25-15-18-2-1-10-24-18)17-5-3-16(4-6-17)14-21-8-11-23-12-9-21/h1-6,10H,7-9,11-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGSFLOOLWYEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B5109523.png)

![5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5109537.png)

![ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5109545.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5109561.png)

![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5109578.png)

![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5109611.png)
![5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentane] 2-oxide](/img/structure/B5109612.png)
